CID 71362516

Description

CID 71362516 is a chemical compound identified through gas chromatography-mass spectrometry (GC-MS) analysis as a constituent of CIEO (abbreviation contextually undefined in available literature). Its structural characterization, as depicted in Figure 1A of , reveals a terpenoid backbone with hydroxyl and methyl substituents, supported by mass spectral data (m/z peaks indicative of molecular fragmentation patterns) . The compound was isolated via vacuum distillation of CIEO, with its concentration varying across distillation fractions (Figure 1C) .

Properties

CAS No. |

497098-85-8 |

|---|---|

Molecular Formula |

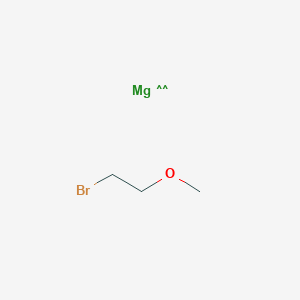

C3H7BrMgO |

Molecular Weight |

163.30 g/mol |

InChI |

InChI=1S/C3H7BrO.Mg/c1-5-3-2-4;/h2-3H2,1H3; |

InChI Key |

XJUVFRANQIENNZ-UHFFFAOYSA-N |

Canonical SMILES |

COCCBr.[Mg] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 71362516” involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary depending on the desired purity and yield. Generally, the synthesis involves the following steps:

Initial Reactant Preparation: The starting materials are prepared and purified.

Reaction Setup: The reactants are combined in a reaction vessel under controlled temperature and pressure conditions.

Catalysis: A catalyst may be added to facilitate the reaction.

Purification: The product is purified using techniques such as chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

Bulk Preparation of Reactants: Large quantities of starting materials are prepared.

Automated Reaction Systems: The reaction is carried out in automated reactors with precise control over reaction conditions.

Continuous Monitoring: The reaction progress is continuously monitored to ensure optimal yield.

Large-Scale Purification: Industrial-scale purification techniques are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “CID 71362516” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Organic solvents such as ethanol, methanol, and dichloromethane.

Catalysts: Metal catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

Oxidation: The product may be an oxidized derivative of the original compound.

Reduction: The product may be a reduced form of the compound with different functional groups.

Substitution: The product will have a new functional group replacing the original one.

Scientific Research Applications

The compound “CID 71362516” has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “CID 71362516” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Binding to Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.

Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

Signal Transduction: The compound can modulate signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison with Oscillatoxin Derivatives

CID 71362516 shares structural homology with oscillatoxin derivatives, a class of marine-derived polyketides. highlights four oscillatoxin analogs (Figure 1):

- Oscillatoxin D (CID 101283546): Features a macrocyclic lactone ring with a conjugated diene system.

- 30-Methyl-oscillatoxin D (CID 185389): Differs by a methyl substitution at the C-30 position.

- Oscillatoxin E (CID 156582093) and F (CID 156582092): Exhibit variations in hydroxylation patterns and side-chain lengths.

Table 1: Structural and Spectral Comparison

Key Observations :

Physicochemical and Functional Differences

While oscillatoxins are noted for their cytotoxic properties (e.g., inhibition of protein phosphatases), this compound’s bioactivity remains unstudied in the provided evidence. However, its volatility profile (evidenced by GC-MS retention times in Figure 1B) suggests higher hydrophobicity compared to polar oscillatoxin derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.